molecular formula C20H21N3O3S2 B2966803 3-(3-methylphenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034442-27-6

3-(3-methylphenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2966803
CAS No.: 2034442-27-6
M. Wt: 415.53
InChI Key: IATLJASJEOLKBK-UHFFFAOYSA-N
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Description

3-(3-methylphenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). The SSAO/VAP-1 enzyme is a dual-function protein that plays a critical role in inflammatory processes ; it mediates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues and also catalyzes the deamination of primary amines, producing formaldehyde, methylglyoxal, and hydrogen peroxide. This compound's primary research value lies in its ability to specifically block SSAO/VAP-1 activity, thereby enabling the investigation of this pathway's contribution to a wide spectrum of inflammatory and metabolic diseases. Researchers utilize this inhibitor to explore the pathophysiology of conditions such as diabetic nephropathy and retinopathy , rheumatoid arthritis , multiple sclerosis , and liver fibrosis . By inhibiting SSAO/VAP-1, this molecule effectively reduces leukocyte rolling, adhesion, and extravasation in vascular endothelial, providing a powerful tool for dissecting the molecular mechanisms of inflammation and for validating SSAO/VAP-1 as a therapeutic target in preclinical models. Its application is crucial for studies aiming to develop novel anti-inflammatory and anti-fibrotic strategies that target this unique adhesion molecule and enzyme.

Properties

IUPAC Name

3-[(3-methylphenyl)sulfonylamino]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-4-2-6-18(12-15)28(25,26)23-10-7-19(24)22-13-16-5-3-9-21-20(16)17-8-11-27-14-17/h2-6,8-9,11-12,14,23H,7,10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATLJASJEOLKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-methylphenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic compound notable for its complex structure, which includes a sulfonamide group, a thiophene moiety, and a pyridine ring. This combination of functional groups suggests potential applications in medicinal chemistry, particularly for developing new pharmaceuticals targeting inflammatory diseases or infections. This article explores the biological activity of this compound, focusing on its mechanism of action, interaction with biological targets, and comparative analysis with related compounds.

The molecular formula of this compound is C20H21N3O3S2, with a molecular weight of approximately 415.5 g/mol. Its structure includes:

  • Sulfonamide Group : Known for its role in antimicrobial activity.
  • Thiolene and Pyridine Rings : These aromatic systems can engage in electrophilic aromatic substitution reactions.

The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes or receptors. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Given the structural similarities, it is plausible that this compound may exhibit similar inhibitory effects.

Interaction Studies

Investigations into the binding affinity of this compound with various biological targets are essential for understanding its therapeutic potential. For instance, studies on related sulfonamide compounds have shown their effectiveness against bacterial infections by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound may possess unique biological activities due to its distinct combination of functional groups.

Compound NameKey FeaturesBiological Activity
4-MethylphenylsulfonamideSimple sulfonamideAntimicrobial
Thiophene-based Anti-inflammatory AgentsThiophene ringAnti-inflammatory
Pyridine DerivativesPyridine ringVaried (depends on substituents)

The uniqueness of this compound lies in its combination of both thiophene and pyridine functionalities along with a sulfonamide group, which may confer distinct biological activities not present in simpler analogues.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of compounds similar to this compound in treating inflammatory diseases. For instance:

  • Anti-inflammatory Activity : A study demonstrated that thiophene-based compounds exhibited significant COX inhibition, suggesting that the target compound could similarly reduce inflammation.
  • Antimicrobial Properties : Research on sulfonamide derivatives has shown promising results against various bacterial strains, indicating that the target compound may also possess antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The table below highlights key structural differences and similarities:

Compound Name / ID (CAS) Core Structure R1 (Propanamide Substituent) R2 (Pyridine/Thiophene Substituent) Key Properties/Activity Reference
Target Compound Propanamide 3-Methylphenylsulfonamido 2-(Thiophen-3-yl)pyridin-3-ylmethyl N/A (Inferred: moderate logP)
3-(2-Fluorophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide (1705720-43-9) Propanamide 2-Fluorophenyl 5-(Thiophen-3-yl)pyridin-3-ylmethyl Likely similar lipophilicity
N-((2-(Cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, Compound 43) Propanamide 3-Fluoro-4-methylsulfonamidophenyl 2-(Cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-ylmethyl TRPV1 antagonist (75% yield, mp 92–98°C)
(Z)-N-((2-(But-2-en-1-yloxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, Compound 14) Propanamide 3-Fluoro-4-methylsulfonamidophenyl 2-(But-2-en-1-yloxy)-6-(trifluoromethyl)pyridin-3-ylmethyl TRPV1 antagonist (72% yield, mp 110°C)
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (483993-91-5) Propanamide 3-Methylphenyl + tetrazole 2-Ethylphenyl Tetrazole enhances acidity (pKa ~4.5)
Key Observations:
  • Sulfonamido vs. Fluorophenyl : The target’s 3-methylphenylsulfonamido group may improve solubility compared to fluorophenyl analogs (e.g., CAS 1705720-43-9) due to hydrogen bonding .
  • Thiophene-Pyridine Hybrid : The 2-(thiophen-3-yl)pyridine group in the target compound is distinct from trifluoromethylpyridine derivatives (), which are optimized for TRPV1 antagonism but may have higher metabolic stability .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Couple the thiophene-pyridine scaffold with a propanamide backbone using a nucleophilic substitution reaction under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
  • Step 2: Introduce the 3-methylphenylsulfonamido group via sulfonylation, using 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine .
  • Optimization: Use Design of Experiments (DoE) to assess variables (temperature, reagent stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical parameters affecting yield .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are critical for confirming the sulfonamide linkage (δ 2.8–3.2 ppm for -SO2_2NH-) and pyridine-thiophene integration (aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS with <2 ppm error) and fragmentation patterns to confirm substituent positions .
  • IR Spectroscopy: Confirm sulfonamide (1320–1160 cm1^{-1} for S=O stretches) and amide (1650–1680 cm1^{-1} for C=O) functional groups .

Advanced: How to resolve contradictions in NMR or mass spectrometry data during structural elucidation?

Answer:

  • Contradictions in NMR: Use 2D techniques (e.g., 1H^1H-13C^{13}C HSQC or HMBC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the pyridine and thiophene moieties .
  • Ambiguous Mass Data: Perform isotope-labeling experiments or tandem MS/MS to differentiate isobaric fragments. Cross-validate with computational fragmentation tools (e.g., ACD/Labs software) .

Advanced: What strategies improve solubility for in vitro assays?

Answer:

  • Functional Group Modification: Introduce polar groups (e.g., hydroxyl or tertiary amines) via substituent-directed synthesis. For example, oxidation of the thiophene ring to a sulfone can enhance aqueous solubility .
  • Co-solvent Systems: Use DMSO-water gradients (≤5% DMSO) or cyclodextrin-based solubilizers to maintain compound stability in cell culture media .

Basic: Which in vitro assays are suitable for initial pharmacological screening?

Answer:

  • Enzyme Inhibition Assays: Test against kinase or protease targets using fluorescence-based or radiometric assays (e.g., IC50_{50} determination) .
  • Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HepG2 or HeLa) to assess cytotoxicity .

Advanced: How does the sulfonamide group influence pharmacokinetics, and what modifications enhance bioavailability?

Answer:

  • Pharmacokinetic Impact: The sulfonamide group may reduce metabolic clearance via cytochrome P450 inhibition but can limit oral absorption due to low LogP.
  • Bioavailability Enhancement: Replace the 3-methylphenyl group with a bioisostere (e.g., trifluoromethylpyridine) to balance lipophilicity and solubility. Deuterated analogs may also improve metabolic stability .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Spill Management: Neutralize with activated carbon or vermiculite; avoid aqueous rinsing to prevent environmental contamination .

Advanced: How do computational methods predict target interactions, and how reliable are they compared to experimental data?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Validate predictions with mutagenesis studies (e.g., alanine scanning) .
  • MD Simulations: Run 100-ns simulations to assess binding stability. Compare results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data for correlation .

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